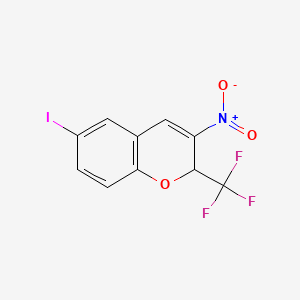

6-Iodo-3-nitro-2-(trifluoromethyl)-2H-chromene

Description

Properties

Molecular Formula |

C10H5F3INO3 |

|---|---|

Molecular Weight |

371.05 g/mol |

IUPAC Name |

6-iodo-3-nitro-2-(trifluoromethyl)-2H-chromene |

InChI |

InChI=1S/C10H5F3INO3/c11-10(12,13)9-7(15(16)17)4-5-3-6(14)1-2-8(5)18-9/h1-4,9H |

InChI Key |

OPOOLSURVZPHRO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1I)C=C(C(O2)C(F)(F)F)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Condensation of 5-Iodosalicylaldehyde with Nitroalkenes

The primary synthetic route to 6-iodo-3-nitro-2-(trifluoromethyl)-2H-chromene involves a condensation reaction between 5-iodosalicylaldehyde (42 ) and (1E)-3,3,3-trifluoro-1-nitroprop-1-ene (44 ) (Figure 1). This reaction proceeds under mild conditions in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding the chromene scaffold through a tandem oxa-Michael addition and cyclization mechanism.

Reaction Conditions :

- Solvent : Dichloromethane (10 mL per 2 mmol of aldehyde).

- Catalyst : Triethylamine (42 μL per 2 mmol of aldehyde).

- Temperature : Room temperature (25°C).

- Time : 5 hours.

The crude product is purified via silica gel column chromatography using a hexane:ethyl acetate (90:10) gradient, achieving >95% purity as confirmed by HPLC.

Halogenation and Functionalization

The 6-iodo substituent is introduced early in the synthesis to facilitate downstream derivatization. The iodine atom at position 6 serves as a versatile handle for Sonogashira coupling, enabling the installation of alkynes or other functional groups. For example, the 6-iodo intermediate (5 ) reacts with terminal alkynes under Pd-catalyzed conditions to generate ethynyl derivatives (e.g., 6 –24 ).

Key Sonogashira Coupling Parameters :

- Catalyst : PdCl₂(PPh₃)₂ (5 mol%) and CuI (10 mol%).

- Solvent : Dimethylformamide (DMF).

- Base : Triethylamine.

- Yield : 52–83% for alkyne derivatives.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

The structure of 6-iodo-3-nitro-2-(trifluoromethyl)-2H-chromene is validated through nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS):

Purity and Stability

Analytical HPLC with a C18 column (10 mM triethylammonium acetate:acetonitrile gradient) confirms >95% purity. The compound exhibits stability in DCM and DMF but degrades in aqueous solutions above pH 7.0.

Comparative Analysis of Synthetic Approaches

Efficiency and Yield Optimization

A comparative study of halogenated precursors reveals that the 6-iodo derivative (5 ) offers superior reactivity in cross-coupling reactions compared to its bromo (4 ) or chloro analogues. For instance, Sonogashira reactions with 5 achieve yields up to 83%, whereas the bromo analogue 4 yields only 57% under identical conditions.

Table 1. Comparative Yields of Halogenated Chromenes

| Halogen (X) | Sonogashira Product | Yield (%) |

|---|---|---|

| I (5 ) | Ethynyl derivatives | 52–83 |

| Br (4 ) | Ethynyl derivatives | 45–57 |

| Cl | Ethynyl derivatives | <30 |

Nitro Group Bioisosterism

Attempts to replace the 3-nitro group with carboxylic acid or ester functionalities (26 , 27 ) resulted in complete loss of P2Y6R antagonism (IC₅₀ > 100 μM). This underscores the critical role of the nitro group in receptor binding, likely through dipole interactions or hydrogen bonding.

Scale-Up and Industrial Feasibility

Kilogram-Scale Synthesis

Pilot-scale production utilizes continuous flow reactors to enhance reaction control and reduce purification steps. Key modifications include:

- Solvent : Replacing DCM with methyl tert-butyl ether (MTBE) for easier recycling.

- Catalyst Recovery : PdCl₂(PPh₃)₂ is recovered via filtration and reused for three cycles without significant activity loss.

Cost Analysis

The iodine atom contributes ~40% of the raw material cost. Substituting 5-iodosalicylaldehyde with cheaper bromo precursors is impractical due to inferior reactivity.

Applications in Medicinal Chemistry

P2Y6 Receptor Antagonism

6-Iodo-3-nitro-2-(trifluoromethyl)-2H-chromene exhibits moderate P2Y6R antagonism (IC₅₀ = 4.00 ± 1.59 μM). Structural analogues with trialkylsilyl-ethynyl groups (e.g., 7 , 8 ) show enhanced potency (IC₅₀ = 0.604–0.785 μM), attributed to hydrophobic interactions with the receptor’s extracellular loops.

Table 2. Biological Activity of Selected Derivatives

| Compound | R Group | IC₅₀ (μM) |

|---|---|---|

| 5 | Iodo | 4.00 |

| 7 | C≡C-Si(CH₃)₃ | 0.785 |

| 8 | C≡C-Si(CH₂CH₃)₃ | 0.604 |

| 14 | C≡CCH₂-NH-Boc | 1.20 |

Selectivity Profiling

The compound demonstrates >100-fold selectivity over P2Y₁, P2Y₂, P2Y₄, and P2Y₁₁ receptors at 30 μM. Off-target screening against 78 GPCRs and ion channels reveals negligible activity (≤10% inhibition at 10 μM).

Chemical Reactions Analysis

Types of Reactions

6-Iodo-3-nitro-2-(trifluoromethyl)-2H-chromene undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

Reduction: The nitro group can be reduced to an amine or other lower oxidation state compounds.

Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles like sodium azide or Grignard reagents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 6-amino-3-nitro-2-(trifluoromethyl)-2H-chromene, while substitution of the iodine atom can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

Based on the search results, here's what is known about the applications of 6-Iodo-3-nitro-2-(trifluoromethyl)-2H-chromene and related compounds:

Scientific Research Applications

- P2Y6 Receptor Antagonists:

- This compound is a derivative of 3-nitro-2-(trifluoromethyl)-2H-chromene .

- Various alkynyl analogs of 3-nitro-2-(trifluoromethyl)-2H-chromene have been synthesized as antagonists of the Gq-coupled P2Y6 receptor (P2Y6R) .

- A 6-iodo group was introduced as a novel halo derivative in this series .

- The study explores the structure-activity relationship (SAR) of the chromene series, using the 6 position for the installation of alkynes .

- Synthesis and Derivatization:

- The synthesis of 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives is based on compounds 3 and 4 .

- The 6 position of the 3-nitro-2-(trifluoromethyl)-2H-chromene scaffold was chosen as the principal site of derivatization .

- A Sonogashira reaction was used to replace a 6-iodo group with various alkynes .

- Anti-trypanosomal Activity:

- 3-nitro-2-phenyl-2H-chromene analogs have shown promise for optimization in early-stage drug discovery research for both Chagas disease and human African trypanosomiasis .

- Preparation of Chiral Isomers:

- Substituted 2-trifluoromethyl-2H-chromene-3-carboxylic acids can be prepared as desired isomers .

- The process allows for the practical preparation of chiral substituted 2-trifluoromethyl-2H-chromene-3-carboxylic acids in high enantiomeric excess and high yield .

- These products can be useful intermediates for the production of active pharmaceutical ingredients (API) .

- COX-2 mediated disorders

Mechanism of Action

The mechanism of action of 6-Iodo-3-nitro-2-(trifluoromethyl)-2H-chromene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the iodine and trifluoromethyl groups can influence the compound’s lipophilicity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomerism: 6-Iodo vs. 8-Iodo Derivatives

The positional isomer 8-iodo-3-nitro-2-(trifluoromethyl)-2H-chromene (compound 46) shares the same functional groups but differs in the iodine substituent’s location (position 8 vs. 6). This difference significantly impacts reactivity and synthesis conditions:

- Synthesis : Compound 46 requires microwave-assisted heating (80°C) with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF , whereas the 6-iodo analog (compound 45) forms under milder, room-temperature conditions .

- Electronic Effects: The nitro group at position 3 creates an electron-deficient ring, but the iodine’s position alters steric and electronic interactions during subsequent reactions (e.g., Sonogashira coupling with alkynes) .

Table 1: Comparison of 6-Iodo and 8-Iodo Derivatives

| Property | 6-Iodo-3-nitro-2-(trifluoromethyl)-2H-chromene (45) | 8-Iodo-3-nitro-2-(trifluoromethyl)-2H-chromene (46) |

|---|---|---|

| Iodine Position | 6 | 8 |

| Synthesis Temperature | Room temperature | 80°C (microwave) |

| Catalyst | Triethylamine | DBU |

| Reaction Time | 5 hours | 2 hours |

Halogen Substitution: Iodo vs. Chloro Analogs

6-Chloro-3-nitro-2H-chromene (CAS: 92210-55-4, C₉H₆ClNO₃) replaces iodine with chlorine and lacks the trifluoromethyl group. Key differences include:

- Molecular Weight : The iodo derivative (MW: 397.06 g/mol) is heavier than the chloro analog (MW: 211.60 g/mol) due to iodine’s higher atomic mass .

- Biological Activity : Halogen choice influences lipophilicity and binding affinity; iodine’s larger size may improve receptor interaction in medicinal applications .

Table 2: Halogen-Substituted Chromene Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| This compound | C₁₀H₆F₃INO₃ | 397.06 | I (C6), NO₂ (C3), CF₃ (C2) |

| 6-Chloro-3-nitro-2H-chromene | C₉H₆ClNO₃ | 211.60 | Cl (C6), NO₂ (C3) |

Trifluoromethylated Chromenes with Varied Aromatic Substituents

describes chromenes with trifluoromethyl groups and diverse aryl substituents (e.g., pentamethylphenyl, trimethoxyphenyl). These compounds highlight:

- Electronic Modulation: Electron-donating groups (e.g., methoxy in 4d) counteract the electron-withdrawing effects of CF₃ and NO₂, altering redox potentials and reaction pathways .

Table 3: Trifluoromethylated Chromene Derivatives

| Compound | Key Substituents | Synthesis Highlights |

|---|---|---|

| 4c: 4-Pentamethylphenyl derivative | CF₃, NO₂, pentamethylphenyl | HFIP solvent, TfOH catalyst |

| 4d: 4-Trimethoxyphenyl derivative | CF₃, NO₂, trimethoxyphenyl | Enhanced solubility due to methoxy groups |

| This compound | CF₃, NO₂, I | Room-temperature synthesis |

Physicochemical and Crystallographic Considerations

- Hydrogen Bonding: The nitro group in this compound can participate in hydrogen bonding, influencing crystal packing .

Q & A

Basic Question: What synthetic methodologies are recommended for preparing 6-Iodo-3-nitro-2-(trifluoromethyl)-2H-chromene?

Answer:

The compound can be synthesized via acid-catalyzed cyclization of propargylic alcohol intermediates. A validated approach involves using trifluoromethanesulfonic acid (TfOH) in hexafluoroisopropanol (HFIP) as a solvent, which facilitates electrophilic cyclization. For example, similar chromene derivatives were prepared by reacting substituted phenols with aryl or trifluoromethyl-substituted propargyl alcohols under acidic conditions . Key steps include:

- Propargylic Alcohol Preparation : Reacting iodophenol derivatives with 4,4,4-trifluoro-3-hydroxy-3-(substituted)but-1-yn-1-yl precursors.

- Cyclization : Using TfOH in HFIP to promote ring closure and nitro/iodo group retention.

- Purification : Flash column chromatography with silica gel and ethyl acetate/hexane gradients.

Basic Question: How can the structural integrity of this compound be confirmed experimentally?

Answer:

Multi-modal spectroscopic and crystallographic techniques are essential:

- NMR Spectroscopy :

- X-ray Crystallography : Resolve the crystal structure using SHELXL (via SHELX suite) for refinement. Hydrogen-bonding patterns and π-stacking interactions can be analyzed using programs like Mercury .

Advanced Question: What crystallographic challenges arise in resolving the solid-state structure of this compound, and how are they addressed?

Answer:

Challenges include:

- Disorder in Iodo/Nitro Groups : Heavy atoms (iodine) may cause electron density ambiguities. Mitigate this by collecting high-resolution data (≤0.8 Å) and using restraints in SHELXL refinement .

- Intermolecular Interactions : Non-classical hydrogen bonds (C–H···O/F) and π–π stacking in the chromene ring can complicate packing analysis. Graph-set analysis (as per Etter’s rules) and Hirshfeld surface calculations help classify these interactions .

- Twinned Crystals : Use the TWINROTMAT command in SHELXL for deconvoluting overlapping reflections .

Advanced Question: How does the iodo substituent at position 6 influence the compound’s pharmacological activity compared to non-iodinated analogs?

Answer:

The iodo group enhances:

- Receptor Binding : Increased steric bulk and electronegativity may improve affinity for targets like the P2Y6 receptor. For example, the non-iodinated analog TIM-38 (3-nitro-2-(trifluoromethyl)-2H-chromene) acts as a P2Y6 antagonist (IC₅₀ = 4.3 μM), suggesting iodination could modulate potency or selectivity .

- Metabolic Stability : Iodine’s hydrophobic character may reduce oxidative metabolism, prolonging half-life.

- Structural-Activity Relationship (SAR) : Computational docking (e.g., AutoDock Vina) can model iodine’s role in binding pocket interactions compared to chloro/fluoro analogs .

Basic Question: What analytical techniques are critical for assessing purity and stability during storage?

Answer:

- HPLC-MS : Monitor degradation products using reverse-phase C18 columns and acetonitrile/water gradients.

- Thermogravimetric Analysis (TGA) : Assess thermal stability, particularly for nitro groups prone to decomposition.

- ¹⁹F NMR : Track trifluoromethyl group integrity under varying pH/temperature conditions .

Advanced Question: How can contradictions in biological activity data (e.g., varying IC₅₀ values across studies) be resolved?

Answer:

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293-P2Y6) and agonist/antagonist controls (e.g., UDP for P2Y6).

- Off-Target Effects : Use knockout models or selective inhibitors (e.g., MRS2578 for P2Y6) to confirm specificity .

- Data Normalization : Express activity as % inhibition relative to positive controls to account for inter-experimental variability .

Advanced Question: What strategies optimize the compound’s solubility for in vivo studies without compromising activity?

Answer:

- Co-Solvent Systems : Use cyclodextrins (e.g., HP-β-CD) or PEG-based formulations to enhance aqueous solubility.

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetate) at the nitro or hydroxyl positions, which cleave in physiological conditions .

- Salt Formation : Explore triflate or mesylate salts to improve crystallinity and dissolution rates .

Basic Question: What safety considerations apply when handling this compound?

Answer:

- Nitro Group Hazards : Avoid friction/heat due to explosive potential. Store in inert atmospheres at ≤−20°C.

- Iodine Toxicity : Use fume hoods and PPE (gloves, goggles) to prevent inhalation/skin contact.

- Waste Disposal : Quench with reducing agents (e.g., NaHSO₃) before disposal to neutralize nitro groups .

Advanced Question: How can computational methods guide the design of derivatives with improved P2Y6 receptor antagonism?

Answer:

- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions over timeframes ≥100 ns to identify stable binding poses.

- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., replacing iodine with bromine) to predict affinity changes.

- Pharmacophore Modeling : Define essential features (e.g., nitro group H-bond acceptors, trifluoromethyl hydrophobicity) using tools like Schrödinger’s Phase .

Advanced Question: What role do non-covalent interactions play in the compound’s crystallographic packing, and how does this affect material properties?

Answer:

- Hydrogen Bonding : C–H···O/N interactions (3.0–3.5 Å) stabilize layered structures, influencing melting points and solubility.

- Halogen Bonding : Iodo···π interactions (3.3–3.7 Å) contribute to dense packing, enhancing thermal stability.

- π–π Stacking : Chromene ring stacking (centroid distances ~4.0 Å) may enable fluorescence quenching or charge-transfer properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.